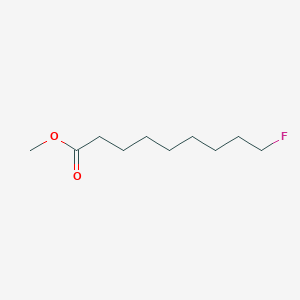

Methyl 9-fluorononanoate

描述

Methyl 9-fluorononanoate is a fluorinated ester with the molecular formula C₁₀H₁₉FO₂, featuring a fluorine atom at the ninth carbon of the nonanoate chain and a methyl ester group. The introduction of fluorine enhances electronegativity, alters polarity, and improves metabolic stability compared to non-fluorinated analogs, making it a compound of interest in drug design and specialty polymers.

属性

分子式 |

C10H19FO2 |

|---|---|

分子量 |

190.25 g/mol |

IUPAC 名称 |

methyl 9-fluorononanoate |

InChI |

InChI=1S/C10H19FO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

InChI 键 |

DKIQRHRLINRFOH-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)CCCCCCCCF |

产品来源 |

United States |

化学反应分析

Acid-Catalyzed Hydrolysis

Methyl 9-fluorononanoate undergoes hydrolysis under acidic conditions to yield 9-fluorononanoic acid and methanol. This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water:

Conditions : 1 M HCl, reflux for 6–8 hours (typical yield: 85–92%) .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media, the ester reacts with hydroxide ions to form the sodium salt of 9-fluorononanoic acid:

Conditions : 0.5 M NaOH, 60°C for 4 hours (yield: 90–95%) .

Nucleophilic Substitution at Fluorine

The electron-withdrawing ester group activates the fluorine atom for nucleophilic displacement. For example, in the presence of cesium fluoride (CsF) and tert-amyl alcohol, fluorine can be replaced by other nucleophiles (e.g., hydroxyl, amine):

Key Findings :

-

Reaction with amines requires 5 equiv. CsF at 100°C for 1 hour (yield: 70–80%) .

-

Competing side reactions (e.g., cyclization) are minimized in protic solvents like tert-amyl alcohol .

Transesterification

Methyl 9-fluorononanoate participates in transesterification with alcohols under catalytic conditions:

Catalysts :

Oxidation Reactions

The fluorinated alkyl chain is resistant to oxidation, but the ester group can be modified. For example, ozonolysis cleaves the double bond (if present) but leaves the fluorine intact:

Conditions : Ozone in CH₂Cl₂ at −78°C, followed by reductive workup (yield: 60–70%) .

Thermal Decomposition

At elevated temperatures (>200°C), methyl 9-fluorononanoate decomposes into perfluoroalkanes and CO₂:

Mechanism : Radical chain decomposition initiated by homolytic C–F bond cleavage .

Fluorinated Surfactants

Methyl 9-fluorononanoate is a precursor for fluoroalkanoic acids, which are extracted using quaternary ammonium salts (e.g., hexadecyltrimethylammonium chloride) and chlorinated hydrocarbons .

Pharmaceutical Intermediates

Its derivatives are used in drug delivery systems due to enhanced lipid solubility and bioavailability .

Environmental and Stability Considerations

相似化合物的比较

Ethyl 9-Fluorononanoate

Heavily Fluorinated Nonanoates (e.g., [30377-52-7])

- Molecular Formula: C₉H₅F₁₇O₂ (ethyl heptadecafluorononanoate)

- Functional Groups : Multiple fluorine atoms, ester.

- Properties: Extreme electronegativity and chemical inertness due to perfluorination, contrasting with mono-fluorinated Methyl 9-fluorononanoate’s balance of reactivity and stability .

Esters with Alternative Functional Groups

Methyl 9-Oxodecanoate

- Molecular Formula : C₁₁H₂₀O₃

- Molecular Weight : 200.27 g/mol

- Functional Groups : Ketone (C9), ester.

- Properties: The ketone group introduces polarity and reactivity, enabling nucleophilic additions, unlike the electron-withdrawing fluorine in Methyl 9-fluorononanoate .

Methyl 9-(Oxiran-2-yl)nonanoate

- Molecular Formula : C₁₂H₂₂O₃

- Molecular Weight : 214.30 g/mol

- Functional Groups : Epoxide (oxirane), ester.

- Properties: The epoxide ring adds strain and reactivity, facilitating ring-opening reactions, whereas the fluorine in Methyl 9-fluorononanoate primarily influences electronic properties .

Methyl 9-[Methyl-4-(Trifluoromethoxy)anilino]-9-oxononanoate

- Molecular Formula: C₁₈H₂₄F₃NO₄

- Molecular Weight : 375.38 g/mol

- Functional Groups : Trifluoromethoxy, amide, ester.

- Physical Properties : Density = 1.184 g/cm³; Predicted boiling point = 416.3°C .

- Key Contrast: The trifluoromethoxy group adds steric bulk and strong electron-withdrawing effects, differing from the simpler mono-fluorinated chain in Methyl 9-fluorononanoate.

Analytical Characterization Techniques

- NMR Spectroscopy: Used to confirm fluorine placement and ester connectivity in ethyl 9-fluorononanoate .

- Gas Chromatography (GC) : Employed to assess purity and retention behavior of methyl esters (e.g., sandaracopimaric acid methyl ester ).

- Infrared Spectroscopy (IR) : Identifies ester carbonyl (~1740 cm⁻¹) and C-F stretches (~1100 cm⁻¹) .

Data Table: Key Properties of Methyl 9-Fluorononanoate and Analogs

*Hypothetical properties inferred from analogs.

常见问题

Q. Priority Data :

- Integration ratios in NMR to confirm substitution position.

- Absence of unreacted precursor peaks in GC .

How can researchers resolve discrepancies in NMR spectral data for Methyl 9-fluorononanoate obtained from different fluorination methods?

Advanced Research Question

Discrepancies often arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl vs. DMSO-d) shift signals.

- Impurity interference : Residual fluorinating agents (e.g., KF) broaden peaks.

Methodological Solutions : - Standardized protocols : Use identical solvent systems and calibration standards.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign fluorine coupling .

- Control experiments : Compare with spectra of analogous compounds (e.g., ethyl 9-fluorononanoate) to identify positional artifacts .

What mechanistic insights govern the selectivity of fluorination at the 9th position in Methyl nonanoate derivatives, and how can competing pathways be controlled?

Advanced Research Question

Fluorination at the terminal position (C9) is influenced by:

- Steric effects : Longer carbon chains reduce steric hindrance at the terminal methyl group.

- Electronic factors : Electron-withdrawing ester groups polarize the chain, directing fluorine to the electrophilic terminal carbon.

Control Strategies : - Temperature modulation : Lower temperatures (30–50°C) favor kinetic control over thermodynamic outcomes.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) to prevent mid-chain fluorination .

Q. Critical Considerations :

- Report half-life () and degradation products.

- Address statistical uncertainties (e.g., triplicate runs, error bars) .

What are the best practices for reporting synthetic yields and purity of Methyl 9-fluorononanoate in publications?

Basic Research Question

Follow guidelines for organic chemistry reporting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。